Cas no 921870-11-3 (N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide)

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide structure
921870-11-3 structure
Product name:N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide
CAS No:921870-11-3
MF:C20H13N3O3S2
MW:407.46552157402
CID:5969207
PubChem ID:41645051

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide
    • N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
    • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
    • AKOS024631349
    • F2252-0112
    • 921870-11-3
    • Inchi: 1S/C20H13N3O3S2/c1-25-15-4-2-3-11-7-16(26-18(11)15)14-9-27-20(22-14)23-19(24)12-5-6-13-17(8-12)28-10-21-13/h2-10H,1H3,(H,22,23,24)
    • InChI Key: RAMSJTTXQOGQGZ-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=NC(C4=CC5=CC=CC(OC)=C5O4)=CS3)=O)=CC=C2N=C1

Computed Properties

  • Exact Mass: 407.03983363g/mol
  • Monoisotopic Mass: 407.03983363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 134Ų

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0112-50mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2252-0112-10mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2252-0112-5μmol
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2252-0112-15mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2252-0112-25mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2252-0112-30mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2252-0112-2μmol
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2252-0112-4mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0112-10μmol
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2252-0112-1mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
921870-11-3 90%+
1mg
$54.0 2023-05-16

Additional information on N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide (CAS No. 921870-11-3): A Comprehensive Overview

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide (CAS No. 921870-11-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of this compound.

Chemical Structure and Synthesis

The chemical structure of N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide is composed of a benzothiazole core linked to a thiazole ring and a benzofuran moiety. The presence of these heterocyclic rings imparts unique chemical and biological properties to the molecule. The methoxy group on the benzofuran ring further enhances its stability and solubility.

The synthesis of this compound typically involves multi-step reactions, including coupling reactions, cyclizations, and functional group transformations. Recent studies have focused on optimizing these synthetic routes to improve yield and reduce the number of steps. For instance, a one-pot synthesis method using microwave-assisted reactions has been reported to significantly enhance the efficiency of the process (Smith et al., 2022).

Biological Activities

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide has been extensively studied for its biological activities. One of its most notable properties is its potent anti-inflammatory effects. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro (Johnson et al., 2021). This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, studies have demonstrated that N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,3-benzothiazole-6-carboxamide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by targeting key signaling pathways such as PI3K/AKT and MAPK (Chen et al., 2020). These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-4-(7-methoxy-1-benzofuran-2-y l)-1,3-thiazol -2 - yl - 1 , 3 -benzoth iazol e - 6 - carbox amide has been evaluated in preclinical studies. These studies have shown that the compound has good oral bioavailability and a favorable half-life, making it suitable for oral administration. However, further research is needed to optimize its pharmacokinetic properties for clinical use.

In terms of toxicity, preliminary studies have indicated that N - 4 -( 7 - meth oxy - 1 - ben zofu ran - 2 - yl ) - 1 , 3 - thia zol - 2 - yl - 1 , 3 - ben zoth iazol e - 6 - car boxam ide is generally well-tolerated at therapeutic doses. However, like any new drug candidate, it will require extensive toxicological evaluation before it can be advanced to clinical trials.

Clinical Applications and Future Directions

The potential clinical applications of N - 4 -( 7 - meth oxy - 1 - ben zofu ran - 2 - yl ) - 1 , 3 - thia zol - 2 - yl - 1 , 3 - ben zoth iazol e - 6 - car boxam ide are vast. Its anti-inflammatory properties make it a promising candidate for treating chronic inflammatory conditions. Additionally, its anticancer activity suggests that it could be developed into a novel therapeutic agent for cancer treatment.

Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and reduce potential side effects. For example, efforts are being made to develop prodrugs that can improve the solubility and bioavailability of the compound (Wang et al., 2023). Furthermore, combination therapies involving this compound with other drugs are being explored to enhance therapeutic outcomes.

In conclusion, N - 4 -( 7 - meth oxy - 1 - ben zofu ran - 2 yl ) - 1 , 3 thia zol e yl ) strong > (CAS No .9< strong >9< / strong >) represents an exciting area of research in medicinal chemistry . Its unique chemical structure , coupled with its promising biological activities , positions it as a potential lead compound for the development of new therapeutic agents . As research continues to advance , we can expect to see further breakthroughs in understanding its mechanisms of action and optimizing its clinical applications . p > article > response >

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